molecular formula C24H29N3O B609168 ML400 CAS No. 1908414-42-5

ML400

Cat. No.: B609168
CAS No.: 1908414-42-5
M. Wt: 375.516
InChI Key: CCEQOVGPLKQKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML400 is an allosteric inhibitor of LMPTP. This compound. This compound is potent (EC50∼1μM), selective against other phosphatases, and displays good cell-based activity as well as rodent pharmacokinetics. As such it should be a valuable tool to explore the effects of selective LMPTP inhibition in vitro and in vivo.

Properties

CAS No.

1908414-42-5

Molecular Formula

C24H29N3O

Molecular Weight

375.516

IUPAC Name

2-(4-Methoxyphenyl)-N-(3-piperidin-1-ylpropyl)quinolin-4-amine

InChI

InChI=1S/C24H29N3O/c1-28-20-12-10-19(11-13-20)23-18-24(21-8-3-4-9-22(21)26-23)25-14-7-17-27-15-5-2-6-16-27/h3-4,8-13,18H,2,5-7,14-17H2,1H3,(H,25,26)

InChI Key

CCEQOVGPLKQKET-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=NC3=CC=CC=C3C(NCCCN4CCCCC4)=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML400;  ML-400;  ML 400;  CID 73050863;  CID-73050863;  CID73050863;  SID 173019983;  SID-173019983;  SID173019983; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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